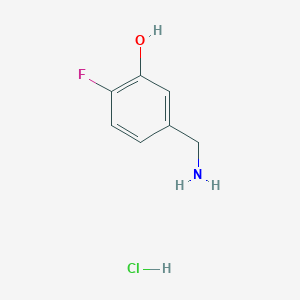![molecular formula C14H20BrNO2 B6163382 tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate CAS No. 2386270-99-9](/img/new.no-structure.jpg)
tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate is an organic compound widely used in scientific research for its numerous properties. It is known for its ability to act as a synthetic receptor for alkali, organic, and inorganic cations. This compound has extensive applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-methylphenethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, forming biaryls via reaction with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and tetrahydrofuran (THF) as the solvent.
Suzuki Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryls.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield biaryl compounds, while nucleophilic substitution reactions produce various substituted derivatives .
Scientific Research Applications
Tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a synthetic receptor, binding to various cations and facilitating their transport or detection. The exact molecular pathways involved depend on the specific application and the nature of the interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound used in similar applications, particularly in organic synthesis.
4-(Boc-amino)butyl bromide: Another similar compound used in the synthesis of pharmacophore elements for the treatment of glaucoma and as a precursor to anti-HIV agents.
Uniqueness
Tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate is unique due to its specific structure, which allows it to act as a synthetic receptor for a wide range of cations. This property makes it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
2386270-99-9 |
|---|---|
Molecular Formula |
C14H20BrNO2 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-10-9-12(15)6-5-11(10)7-8-16-13(17)18-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17) |
InChI Key |
MFKRZTKTIHPEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCNC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



